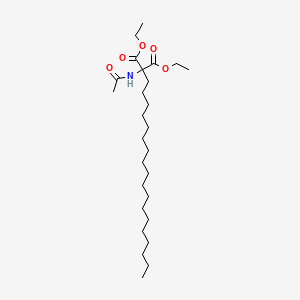![molecular formula C11H9N3O2 B8698520 1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID](/img/structure/B8698520.png)
1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The synthetic routes often include the formation of the indacene core followed by the introduction of the triaza and carboxylic acid groups. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-METHYL-1,6-DIHYDRODIPYRROLO[2,3-B:2',3'-D]PYRIDINE-2-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities.
Carboxylic acid derivatives: Compounds with carboxylic acid groups often have similar reactivity and applications in drug development.
Triazole derivatives: These compounds contain a triazole ring and are known for their use in pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various applications.
Eigenschaften
Molekularformel |
C11H9N3O2 |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
3-methyl-3,8,10-triazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-14-8(11(15)16)4-6-5-13-10-7(9(6)14)2-3-12-10/h2-5H,1H3,(H,12,13)(H,15,16) |
InChI-Schlüssel |
WFOYIPSWCUNZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=CN=C3C(=C21)C=CN3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8698444.png)
![1,3-dimethyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8698453.png)


![5,7-Dimethyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8698468.png)








